molecular formula C22H20ClN3O2 B2412908 1-(2-Chlorophenyl)-4-[3-(pyridin-2-yloxy)benzoyl]piperazine CAS No. 1706014-01-8

1-(2-Chlorophenyl)-4-[3-(pyridin-2-yloxy)benzoyl]piperazine

Cat. No. B2412908
M. Wt: 393.87
InChI Key: HNGYTBLYTHQLKT-UHFFFAOYSA-N
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Description

The compound “1-(2-Chlorophenyl)-4-[3-(pyridin-2-yloxy)benzoyl]piperazine” is a complex organic molecule that contains a piperazine ring, which is a common feature in many pharmaceutical drugs . The molecule also contains a 2-chlorophenyl group and a pyridin-2-yloxy group, which could potentially contribute to its reactivity and biological activity.

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis and Antimicrobial Activity : A study focused on the synthesis of new pyridine derivatives, including processes involving 2-amino substituted benzothiazoles and 2-chloropyridine-3-carboxylic acid, leading to compounds with variable and modest antimicrobial activity against bacterial and fungal strains (Patel, Agravat, & Shaikh, 2011).
  • Synthesis of Piperidine Derivatives : Research on the improved synthetic methods for 1-[(4-chlorophenyl)phenylmethyl]-piperazine, an intermediate of cetirizine hydrochloride, demonstrated an economical and practical approach with higher yields, suggesting industrial application potential (Wu Qiuye, 2005).

Pharmacological Insights and Potential Applications

  • Anticonvulsant Activity : Novel pyrrolidine-2,5-dione derivatives exhibited potential anticonvulsant activities, with specific compounds showing promising protective indices compared to well-known antiepileptic drugs. This suggests a plausible mechanism of action involving the blockage of sodium and L-type calcium channels (Rybka et al., 2017).
  • Anticancer Agents : A study highlighted the design, synthesis, and biological evaluation of 5-(4-chlorophenyl)-1,3,4-thiadiazole-based compounds, showing significant cytotoxicity towards MCF-7 and HepG2 cancer cell lines. The compounds induced cell cycle arrest and apoptotic cell death, indicating potential as selective anticancer agents (El-Masry et al., 2022).

Molecular Modeling and Drug Design

  • Molecular Docking Studies : Synthesized compounds underwent in silico molecular docking screenings, revealing moderate to good binding energies on the target protein. This supports the role of molecular structural moieties in contributing to biological activity and highlights the potential for drug design and discovery (Flefel et al., 2018).

Enzyme Involvement in Metabolism

  • Cytochrome P450 and Oxidative Metabolism : The metabolism of Lu AA21004, a novel antidepressant, was studied, identifying the roles of various cytochrome P450 enzymes in its oxidative metabolism to different metabolites. This knowledge aids in understanding drug interactions and the development of safer pharmacological agents (Hvenegaard et al., 2012).

Future Directions

Future research could focus on synthesizing this compound and studying its physical and chemical properties. Additionally, its potential biological activity could be explored, given that many piperazine derivatives have pharmaceutical applications .

properties

IUPAC Name

[4-(2-chlorophenyl)piperazin-1-yl]-(3-pyridin-2-yloxyphenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20ClN3O2/c23-19-8-1-2-9-20(19)25-12-14-26(15-13-25)22(27)17-6-5-7-18(16-17)28-21-10-3-4-11-24-21/h1-11,16H,12-15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNGYTBLYTHQLKT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2Cl)C(=O)C3=CC(=CC=C3)OC4=CC=CC=N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-Chlorophenyl)-4-[3-(pyridin-2-yloxy)benzoyl]piperazine

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